![molecular formula C10H23NO2 B13312003 2-[(Heptan-3-yl)amino]propane-1,3-diol](/img/structure/B13312003.png)
2-[(Heptan-3-yl)amino]propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Heptan-3-yl)amino]propane-1,3-diol is an organic compound with the molecular formula C10H23NO2 and a molecular weight of 189.30 g/mol . This compound is characterized by the presence of an amino group attached to a heptane chain and two hydroxyl groups on a propane backbone. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Heptan-3-yl)amino]propane-1,3-diol typically involves the reaction of heptan-3-amine with glycidol under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as a strong acid or base, to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-[(Heptan-3-yl)amino]propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halides, esters, or other substituted derivatives.
Scientific Research Applications
2-[(Heptan-3-yl)amino]propane-1,3-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(Heptan-3-yl)amino]propane-1,3-diol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, while the hydroxyl groups can participate in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3-propane diol: A similar compound with a shorter alkyl chain.
2-[(Heptan-2-yl)amino]propane-1,3-diol: A structural isomer with the amino group attached to a different carbon atom
Uniqueness
2-[(Heptan-3-yl)amino]propane-1,3-diol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H23NO2 |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
2-(heptan-3-ylamino)propane-1,3-diol |
InChI |
InChI=1S/C10H23NO2/c1-3-5-6-9(4-2)11-10(7-12)8-13/h9-13H,3-8H2,1-2H3 |
InChI Key |
GAABEPCXKXAKNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)NC(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





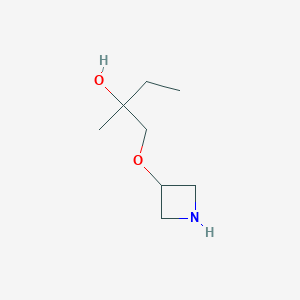

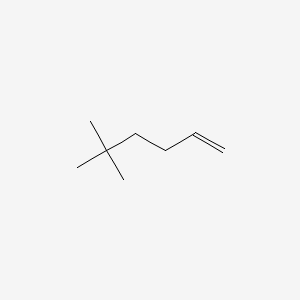
amine](/img/structure/B13311959.png)
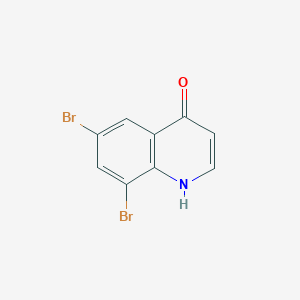

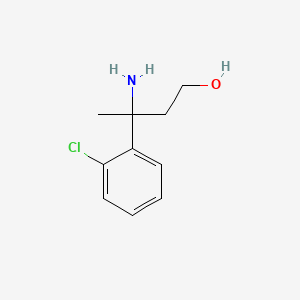
![6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13311997.png)
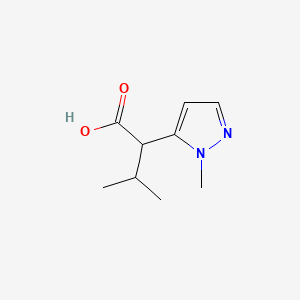
![7-Methyl-4H,5H,6H,7H-furo[2,3-c]pyridine](/img/structure/B13312006.png)

